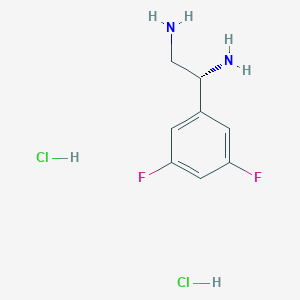

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17489894

Molecular Formula: C8H12Cl2F2N2

Molecular Weight: 245.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12Cl2F2N2 |

|---|---|

| Molecular Weight | 245.09 g/mol |

| IUPAC Name | (1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H10F2N2.2ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | JTTSHCFRZZPPGB-JZGIKJSDSA-N |

| Isomeric SMILES | C1=C(C=C(C=C1F)F)[C@H](CN)N.Cl.Cl |

| Canonical SMILES | C1=C(C=C(C=C1F)F)C(CN)N.Cl.Cl |

Introduction

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2 hydrochloride is a chemical compound that belongs to the class of aliphatic amines. It features two amine groups attached to an ethane backbone, which is substituted with a 3,5-difluorophenyl group. This compound is classified as a pharmaceutical intermediate due to its potential applications in drug formulation and synthesis.

Synthesis Methods

The synthesis of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2 hydrochloride typically involves multiple steps. Common solvents used include dimethylformamide and dichloromethane under controlled temperatures. Alternative methods may involve microwave-assisted synthesis or solid-phase techniques to improve yields and purity.

Potential Applications

This compound has potential applications in pharmaceutical development as a lead compound for drug synthesis. Its amine functionality and aromatic structure suggest interactions with biological targets such as enzymes or receptors, which are crucial for understanding its pharmacological profile.

Comparison with Similar Compounds:

Research Findings and Future Directions

Research on (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2 hydrochloride is focused on its potential interactions with biological targets. Computational chemistry tools can be used to analyze its three-dimensional conformation and predict its behavior in biological systems. Further studies are needed to elucidate its efficacy and potency against specific pharmacological targets.

Given the limited availability of specific research findings directly related to this compound in the provided sources, future studies should focus on in vitro and in vivo experiments to fully explore its pharmacological properties and potential therapeutic applications. Additionally, comparing its biological activity with similar compounds could provide valuable insights into the effects of different fluorination patterns on biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume